Mif-1 (tfa)
Overview
Description
MIF-1 (TFA), also known as Pro-Leu-Gly-NH2 TFA or Melanostatin TFA, is an endogenous brain peptide. It is a potent dopamine receptor allosteric modulator and inhibits melanin formation. MIF-1 (TFA) blocks the effects of opioid receptor activation, modulating analgesic effects and stress-induced analgesia. It can cross the blood-brain barrier directly from the blood into the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
MIF-1 (TFA) is synthesized using peptide synthesis methods. The synthesis involves the sequential addition of amino acids to form the tripeptide Pro-Leu-Gly-NH2. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of MIF-1 (TFA) involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
MIF-1 (TFA) undergoes various chemical reactions, including:
Oxidation: MIF-1 (TFA) can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can occur at specific amino acid residues, modifying the peptide structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various chemical modifiers for substitution reactions. The reaction conditions are typically mild to prevent degradation of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can introduce new functional groups into the peptide .
Scientific Research Applications
MIF-1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating dopamine receptor activity and melanin formation.
Medicine: Explored for its potential therapeutic effects in conditions such as Parkinson’s disease, depression, and pain management.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .
Mechanism of Action
MIF-1 (TFA) exerts its effects by acting as a positive allosteric modulator of dopamine receptor subtypes D2 and D4. It inhibits the release of neuropeptides such as alpha-melanocyte-stimulating hormone and potentiates melatonin activity. This complex mix of actions produces antidepressant, nootropic, and anti-Parkinsonian effects. MIF-1 (TFA) is resistant to metabolism in the bloodstream and crosses the blood-brain barrier easily .
Comparison with Similar Compounds
Similar Compounds
Tyr-MIF-1: Acts as an opiate agonist and binds selectively to the μ-opioid receptor.
Endomorphin-1 and -2: Endogenous peptides with similar opioid receptor activity.
Uniqueness
MIF-1 (TFA) is unique due to its ability to modulate dopamine receptor activity and inhibit melanin formation. Its resistance to metabolism and ability to cross the blood-brain barrier make it a valuable compound for therapeutic research .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3.C2HF3O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;3-2(4,5)1(6)7/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);(H,6,7)/t9-,10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWSCDHHHUWRY-IYPAPVHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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